molecular formula C8H11N3O B2636060 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2137691-14-4

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2636060
CAS No.: 2137691-14-4
M. Wt: 165.196
InChI Key: SPMCLZRATZOHAP-UHFFFAOYSA-N
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Description

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at various positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo

Uniqueness

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMCLZRATZOHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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